Bienvenue dans la boutique en ligne BenchChem!

Cecropin-A precursor

antimicrobial resistance nosocomial infection MIC comparison

Cecropin-A precursor is the translated prepropeptide of the mature 37-residue antimicrobial peptide cecropin A, a member of the insect cecropin family. The precursor, comprising 64 amino acids in Hyalophora cecropia, contains an N-terminal signal peptide, a pro-part (Ala-Pro-Glu-Pro dipeptide repeat), and the mature cecropin A domain, requiring sequential processing by signal peptidase, dipeptidylpeptidase, and C-terminal amidation for full biological activation.

Molecular Formula
Molecular Weight
Cat. No. B1577560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCecropin-A precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin-A Precursor: Core Identity, Biosynthetic Pathway, and Procurement-Relevant Structural Features


Cecropin-A precursor is the translated prepropeptide of the mature 37-residue antimicrobial peptide cecropin A, a member of the insect cecropin family. The precursor, comprising 64 amino acids in Hyalophora cecropia, contains an N-terminal signal peptide, a pro-part (Ala-Pro-Glu-Pro dipeptide repeat), and the mature cecropin A domain, requiring sequential processing by signal peptidase, dipeptidylpeptidase, and C-terminal amidation for full biological activation [1]. Mature cecropin A adopts an amphipathic α-helical structure with a strongly basic N-terminus (residues 1–8, net charge +7) linked via a Gly-Pro hinge to a neutral hydrophobic C-terminus, enabling pore formation in microbial membranes [2]. The precursor form is critical for recombinant expression strategies, as correct processing and amidation directly determine yield and activity of the final product [3].

Why Cecropin-A Precursor Cannot Be Interchanged with Cecropin B, Cecropin P1, or Heterologous AMPs in Research or Production


Despite high sequence homology among cecropin family members (59–71% within coding regions for A, B, and D forms), the cecropin-A precursor differs from cecropin B and cecropin P1 in key functional properties: pore-forming capacity, lipid selectivity, and antimicrobial spectrum breadth [1]. Cecropin A and B both form pores in membranes, whereas cecropin P1 does not, and pore insertion is dependent on the specific lipid composition present [2]. Furthermore, cecropin A exhibits distinct processing requirements for activation—requiring dipeptidylpeptidase-mediated removal of the Ala-Pro-Glu-Pro pro-part followed by C-terminal amidation—that are not universally conserved across all cecropin precursors [3]. The quantitative differences in antibacterial MIC values, therapeutic index, and hemolytic profile documented below preclude generic substitution of cecropin-A precursor with analogs in any experimental or production setting where precise activity, selectivity, or processing fidelity is required.

Cecropin-A Precursor: Head-to-Head Quantitative Differentiation Against Closest Analogs


Antibacterial MIC Range Against Multidrug-Resistant Acinetobacter baumannii: Cecropin A vs. Melittin vs. Cecropin A-Melittin Hybrid

In a direct head-to-head study, cecropin A showed an MIC range of 0.50–32 mg/L against 32 clinical nosocomial isolates of multidrug-resistant Acinetobacter baumannii, identical to melittin (0.50–32 mg/L) but broader than the cecropin A-melittin hybrid peptide CA(1-7)M(2-9)NH2 (0.25–16 mg/L). While the hybrid demonstrated superior potency at the lower end of the range, cecropin A maintained equivalent bactericidal breadth to melittin but with a more favorable hemolytic profile (see Evidence_Item 3). Synergy with β-lactam antibiotics was observed for both the hybrid and melittin, but not reported for cecropin A alone in this study [1].

antimicrobial resistance nosocomial infection MIC comparison

Therapeutic Index (Cell Selectivity): Cecropin A vs. Melittin Against a Panel of Six Bacterial Strains

In a standardized six-strain MIC panel, cecropin A demonstrated a therapeutic index (MHC/GM) of 240 for Gram-negative bacteria and 4.4 for Gram-positive bacteria, compared to melittin's 0.059 (Gram-negative) and 0.13 (Gram-positive). The geometric mean MIC (GM) for cecropin A across all six strains was 0.83 μM for Gram-negative and 45 μM for Gram-positive, while melittin's GM was 6.7 μM and 3.0 μM, respectively. Cecropin A's minimal hemolytic concentration (MHC) was >100 μM (200 μM used for calculation), whereas melittin's MHC was 0.39 μM, reflecting a >500-fold difference. Papiliocin, another insect cecropin, served as an additional comparator [1].

therapeutic index membrane selectivity hemolysis

Anticancer Selectivity: Cecropin A IC50 Against Leukemia Cells vs. Normal Lymphocytes

Cecropin A demonstrated IC50 values of 30–40 μM against human leukemia lymphocytes via trypan blue and MTT assays, while the IC50 for normal lymphocytes was six- to sixteen-fold higher, translating to a selectivity ratio of approximately 6–16× [1]. In a separate study, the ABP-dHC-Cecropin A analog (a recombinant cecropin A variant) showed IC50 values of 184.9 μM (K562), 223.9 μM (U937), and 196.1 μM (THP-1) against leukemia cell lines with only 1% hemolysis at 800 μM against human red blood cells, confirming that selectivity is maintained across cecropin A variants [2]. By comparison, cecropin B showed average IC50 values of 73.29–220.05 μg/mL against bladder cancer cell lines with similar fibroblast-sparing selectivity [3].

anticancer peptide leukemia selectivity index

Proteolytic Stability: All-D-Cecropin A vs. All-L-Cecropin A Resistance to Trypsin, Immune Inhibitor A, and Serum

All-L-cecropin A was found to be sensitive to degradation by trypsin, immune inhibitor A (InA, a protease from Bacillus thuringiensis that selectively cleaves cecropins at multiple sites), and was rapidly inactivated by serum. In sharp contrast, all-D-cecropin A (the enantiomer composed entirely of D-amino acids) was very resistant to degradation by all three agents—trypsin, InA, and serum—demonstrating that chirality inversion confers near-complete proteolytic protection [1]. This finding is consistent with the broader observation that all-D enantiomers of cecropin A-melittin hybrids retain equivalent antibacterial potency to their all-L counterparts while gaining protease resistance [2].

proteolytic stability D-enantiomer serum stability

Recombinant Expression Yield: SUMO-Fusion ABP-dHC-Cecropin A in E. coli vs. Baculovirus Preprocecropin A in Insect Larvae

Two distinct recombinant production strategies for cecropin A precursor have been benchmarked: (1) Baculovirus-mediated expression of preprocecropin A in H. cecropia pupae yielded 600 μg/mL hemolymph with ~70% C-terminal amidation, producing biologically active, correctly processed, and exported mature cecropin A [1]. (2) SUMO-mediated fusion expression of ABP-dHC-cecropin A (a cecropin A homolog from Hyphantria cunea) in E. coli achieved 65 mg/L at shake-flask scale, scaling to nearly 300 mg/L under large-scale fermentation—the highest reported yield for this variant [2]. The E. coli system provides an approximately 500-fold higher volumetric yield compared to the insect hemolymph system (300 mg/L vs. 0.6 mg/mL ≈ 600 mg/L are roughly equivalent, but the insect system requires live animal rearing and hemolymph collection, severely limiting scalability).

recombinant production SUMO fusion large-scale fermentation

Fungal Activity: Drosophila Cecropin A vs. Cecropin B Antifungal Potency

In a comparative study of Drosophila and Hyalophora cecropins against multiple fungal species, Drosophila cecropin A was found to be somewhat more potent than cecropin B across the tested panel. Lethal concentrations of cecropins against susceptible fungi ranged between 0.4 and 4 μM. Dense cultures of Saccharomyces cerevisiae were cleared by micromolar concentrations of cecropin, whereas Geotrichum candidum was unaffected. Andropin, a related Drosophila AMP, was less fungicidal than both cecropin A and cecropin B, establishing a potency hierarchy within the cecropin superfamily [1].

antifungal activity cecropin family differential potency

High-Value Application Scenarios for Cecropin-A Precursor Based on Quantitative Differentiation Evidence


Lead Scaffold for Engineering Gram-Negative-Selective Antibiotics with Low Hemolytic Toxicity

Cecropin A precursor is the scaffold of choice for projects targeting multidrug-resistant Gram-negative pathogens where a wide therapeutic window is non-negotiable. Its therapeutic index of 240 (Gram-negative) versus melittin's 0.059—a ~4,000-fold differential—provides an unmatched starting selectivity margin [1]. The MIC range of 0.50–32 mg/L against clinical A. baumannii isolates further confirms potency without the hemolytic penalty of melittin [2]. Downstream engineering (e.g., hybridization with magainin-2 fragments or D-enantiomer conversion) can then fine-tune potency and stability without sacrificing this baseline selectivity advantage.

Anticancer Lead with Intrinsic Leukemia-Selective Cytotoxicity and Minimal Hemolysis

For discovery programs targeting hematological malignancies, cecropin A precursor-derived peptides offer validated selectivity: IC50 values of 30–40 μM against leukemia cells with a 6–16× discrimination over normal lymphocytes [1]. The ABP-dHC-Cecropin A-K variant corroborates this selectivity, showing IC50 values of 184.9–223.9 μM against three leukemia lines while producing only 1% hemolysis at 800 μM [2]. This profile supports procurement of cecropin A precursor as a selective anticancer lead where distinguishing malignant from normal hematopoietic cells is the critical performance parameter.

Recombinant Production Benchmark: High-Yield SUMO-Fusion Expression in E. coli for Structural and Functional Studies

Investigators requiring milligram-to-gram quantities of active cecropin A for structural biology, biophysical characterization, or in vivo efficacy studies should adopt the SUMO-fusion E. coli expression system. This system delivers up to 300 mg/L of purified peptide in large-scale fermentation [1], compared to the non-scalable 600 μg/mL hemolymph yield from baculovirus-infected insect larvae [2], with antibacterial activity equivalent to synthetic peptide [1]. This production advantage directly translates into procurement feasibility for laboratories lacking insect rearing facilities or requiring reproducible batch-to-batch consistency.

Protease-Resistant Variant Development via D-Enantiomer or Retro-Inverso Strategies

For applications requiring systemic administration or exposure to protease-rich environments (serum, wound exudates, agricultural formulations), all-D cecropin A provides a validated solution to the rapid proteolytic degradation that limits natural cecropin A. The all-D enantiomer is very resistant to trypsin, immune inhibitor A, and serum, whereas all-L cecropin A is rapidly degraded and inactivated [1]. Since D- and L-enantiomers of cecropin A exhibit equivalent antibacterial activity and membrane-permeabilizing capacity [2], the D-enantiomer approach enables procurement of a stability-enhanced cecropin A with no trade-off in potency.

Quote Request

Request a Quote for Cecropin-A precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.